molecular formula C12H14N2O3 B6035107 1-[(4-nitrophenyl)acetyl]pyrrolidine

1-[(4-nitrophenyl)acetyl]pyrrolidine

Cat. No.: B6035107
M. Wt: 234.25 g/mol
InChI Key: SVJVFDYJYQLYHT-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)acetyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a 4-nitrophenylacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)acetyl]pyrrolidine typically involves the acylation of pyrrolidine with 4-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrrolidine+4-nitrophenylacetyl chlorideThis compound+HCl\text{Pyrrolidine} + \text{4-nitrophenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+4-nitrophenylacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)acetyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various acylated pyrrolidine derivatives.

Scientific Research Applications

1-[(4-nitrophenyl)acetyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)acetyl]pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-nitrophenyl)acetyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[(4-nitrophenyl)acetyl]morpholine: Contains a morpholine ring, offering different chemical properties.

    1-[(4-nitrophenyl)acetyl]azetidine: Features an azetidine ring, which is a four-membered nitrogen-containing ring.

Uniqueness

1-[(4-nitrophenyl)acetyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the nitrophenylacetyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The pyrrolidine ring provides a rigid structure, while the nitrophenyl group offers electron-withdrawing effects, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-nitrophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(13-7-1-2-8-13)9-10-3-5-11(6-4-10)14(16)17/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJVFDYJYQLYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3 g of para-nitrobenzoic acid in 50 mL of dichloromethane are successively added under argon, at 0° C., 1.15 mL of pyrrolidine, 0.189 g of hydroxybenzotriazole, 2.3 g of 1,3-dimethylaminopropyl-3-ethylcarbodiimide and 4.98 mL of diisopropylamine. The reaction mixture is then stirred at room temperature for 15 hours and then washed with water. The organic phase is then washed with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of ethyl acetate and cyclohexane (55/45 by volume) to give 2.98 g of 1-[(4-nitrophenyl)acetyl]pyrrolidine, the characteristics of which are as follows:
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
0.189 g
Type
reactant
Reaction Step Three
Name
1,3-dimethylaminopropyl-3-ethylcarbodiimide
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
4.98 mL
Type
reactant
Reaction Step Five

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